4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Description
Thiadiazole is a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The compound you mentioned seems to be a complex derivative of thiadiazole, containing additional piperazine and sulfonyl groups. Piperazine is a six-membered ring containing two nitrogen atoms, and sulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques help in understandingScientific Research Applications
- Researchers have synthesized a series of 1,3,4-thiadiazole derivatives using this compound as a starting material. These derivatives were tested for antimicrobial activity against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial properties .
- The donor-acceptor-donor (D-A-A) structure, where 2,1,3-benzothiadiazole serves as an internal acceptor, has been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The 4-(7)-cyanogroup acts as an anchor acceptor in these systems .
- Similar to other 1,2,4-triazines and 1,2,4-triazoles, 1,2,4-triazolo-1,2,4,5-tetrazines, this compound may exhibit molluscicidal and anticancer activities. These properties make it relevant for further exploration in drug development .
- The compound’s reactivity allows it to serve as a useful synthon for the synthesis of other molecules. For instance, it can be used to create 1,3,4-thiadiazole derivatives by reacting with appropriate reagents .
- The wide range of biological properties associated with hydrazonoyl halides, including this compound, makes them interesting in medicinal chemistry . Additionally, their chemical reactivity extends to the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .
Antimicrobial Agents
Photovoltaic Applications
Molluscicidal and Anticancer Properties
Synthetic Intermediates
Industrial and Pharmaceutical Applications
properties
IUPAC Name |
4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S3/c19-23(20,10-3-1-2-9-12(10)16-22-14-9)18-6-4-17(5-7-18)11-8-13-21-15-11/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZKMTLRERKSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
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